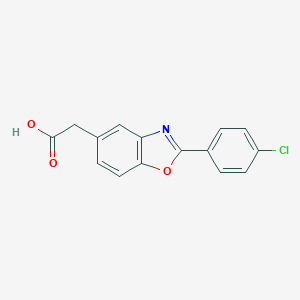
5-Benzoxazol-essigsäure, 2-(4-Chlorphenyl)-
Übersicht
Beschreibung
5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, also known as 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-, is a useful research compound. Its molecular formula is C15H10ClNO3 and its molecular weight is 287.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: 2-(4-Chlorphenyl)-5-benzoxazol-essigsäure (CBA) und ihr Ester, Methyl-2-(4-chlorphenyl)-5-benzoxazol-acetat (MCBA), wurden synthetisiert und in einem Mausmodell auf antipsoriatische Wirkungen hin untersucht. Sowohl die topische als auch die orale Verabreichung von CBA und MCBA reduzierte die mit Psoriasis verbundene Erythemintensität, Dicke und Desquamation. Histopathologische Analysen zeigten Verbesserungen der Hautgewebsveränderungen .
- Forschungsergebnisse: MCBA, bekannt für seine antipsoriatische Wirksamkeit, wurde auf potenzielle antinozizeptive Wirkungen untersucht. Verschiedene nozizeptive Tests an Mäusen zeigten die Fähigkeit von MCBA, Schmerzen zu reduzieren. Die Mechanismen, die dieser Wirkung zugrunde liegen, erfordern weitere Untersuchungen .
Antipsoriatische Aktivität
Antinozizeptive Wirkungen
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that this compound and its derivatives have been evaluated for their anti-psoriatic activities .
Biochemical Pathways
The compound has been associated with anti-psoriatic activities, suggesting it may influence pathways related to inflammation and skin cell proliferation .
Result of Action
In studies, 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester have demonstrated anti-psoriatic activities . Mice treated with this compound showed a reduction in erythema intensity, thickness, and desquamation, as well as a decrease in the psoriasis area severity index (PASI) value . Additionally, histopathological alterations in the skin tissues of treated mice were less evident, with fewer signs of psoriatic changes such as hyperkeratosis, parakeratosis, scale crust, edema, psoriasiform, and hyperplasia .
Action Environment
It’s worth noting that the compound’s anti-psoriatic effects were observed in both topical and oral administration, suggesting it may be effective in different environments within the body .
Eigenschaften
IUPAC Name |
2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBAVJCSIXDBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199243 | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51234-85-6 | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20199243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?
A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].
Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?
A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
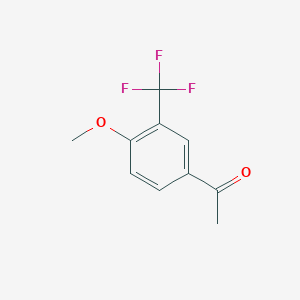
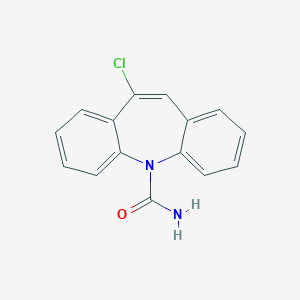
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)


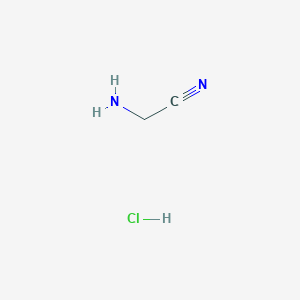
![Benzo[b]thiophene-D6](/img/structure/B130079.png)


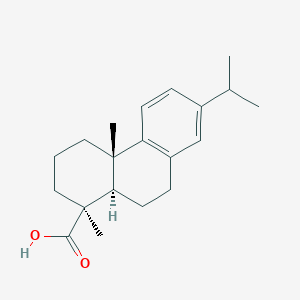

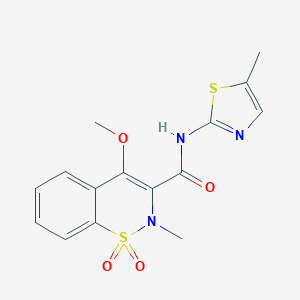
![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)
